![molecular formula C8H8N2OS B025668 (2-Aminobenzo[d]thiazol-6-yl)methanol CAS No. 106429-07-6](/img/structure/B25668.png)
(2-Aminobenzo[d]thiazol-6-yl)methanol
Overview
Description
“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a chemical compound with the molecular formula C8H8N2OS . It is also known by its IUPAC name, (2-amino-1H-1lambda3-benzo[d]thiazol-6-yl)methanol .
Synthesis Analysis
The synthesis of “(2-Aminobenzo[d]thiazol-6-yl)methanol” and its derivatives has been described in several studies . For instance, one study describes an elegant pathway for the synthesis of methyl 4- and 5-hydroxy-2-amino-benzo[d]thiazole-6-carboxylates . Another study details the synthesis of Methyl 2-Amino-4-hydroxybenzo[d]thiazole-6-carboxylate (15) and 2-Amino-5-hydroxybenzo[d]thiazole-6-carboxylate (18) using the tert-Butyldimethylsilyl-Protecting Group .
Molecular Structure Analysis
The molecular structure of “(2-Aminobenzo[d]thiazol-6-yl)methanol” is characterized by a benzothiazole ring substituted with an amino group at the 2-position and a hydroxymethyl group at the 6-position . The compound has a molecular weight of 180.23 g/mol .
Physical And Chemical Properties Analysis
“(2-Aminobenzo[d]thiazol-6-yl)methanol” is a solid at room temperature . It has a molecular weight of 180.23 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 4, and a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 180.03573406 g/mol .
Scientific Research Applications
Antimicrobial Activity
(2-Aminobenzo[d]thiazol-6-yl)methanol derivatives have been shown to possess significant antimicrobial properties. These compounds can be synthesized to target a variety of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .
Anti-inflammatory Properties
This compound has been utilized in the synthesis of derivatives with high anti-inflammatory activity. The modification of the thiazolyl moiety has led to the development of molecules that can potentially be used in the treatment of chronic inflammatory diseases .
Antidiabetic Applications
Derivatives of (2-Aminobenzo[d]thiazol-6-yl)methanol have been explored for their potential use in managing diabetes. By acting on various biological pathways, these compounds can help regulate blood sugar levels and provide a new avenue for antidiabetic medication research .
Cancer Research
The thiazole ring is a common feature in many anticancer drugs. Research into (2-Aminobenzo[d]thiazol-6-yl)methanol derivatives has shown promise in the development of new chemotherapeutic agents that can target and inhibit the growth of cancer cells .
Neuroprotective Effects
Studies have indicated that thiazole derivatives can have neuroprotective effects. This makes (2-Aminobenzo[d]thiazol-6-yl)methanol a candidate for the development of drugs that can protect nerve cells from damage or degeneration .
Green Chemistry Synthesis
(2-Aminobenzo[d]thiazol-6-yl)methanol is used in green chemistry synthesis as a precursor for bioactive molecules. Its derivatives are synthesized using one-pot multicomponent reactions, which are environmentally friendly and cost-effective methods .
Mechanism of Action
Target of Action
The primary targets of (2-Aminobenzo[d]thiazol-6-yl)methanol are currently unknown. This compound is a derivative of 2-aminobenzothiazole, which is known to have a wide range of pharmacological activities . .
Biochemical Pathways
2-aminobenzothiazole derivatives are known to be involved in a variety of biological processes .
properties
IUPAC Name |
(2-amino-1,3-benzothiazol-6-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2OS/c9-8-10-6-2-1-5(4-11)3-7(6)12-8/h1-3,11H,4H2,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMULTSCZSOABY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1CO)SC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Aminobenzo[d]thiazol-6-yl)methanol |
Synthesis routes and methods I
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Synthesis routes and methods II
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